Pyrrolcarbonsäuren und Derivate

Pyrrole carboxylic acids and their derivatives are a class of organic compounds characterized by the presence of a pyrrole ring fused to a carboxylic acid group. These molecules find applications in various fields due to their unique chemical properties.

Structurally, these compounds typically consist of a five-membered heterocyclic ring (pyrrole) with a carbonyl group attached at the nitrogen atom or through one of the carbon atoms. The presence of both acidic and aromatic functionalities makes them versatile building blocks for organic synthesis. They are used in pharmaceuticals as intermediates to synthesize drugs, in agrochemicals to develop herbicides and insecticides, and in materials science for the preparation of conductive polymers and other functional materials.

The reactivity of pyrrole carboxylic acids is influenced by the position and nature of substituents attached to the ring. For instance, electron-donating groups can enhance the basicity while electron-withdrawing groups can increase the acidity or reduce the aromatic character. These variations allow for diverse chemical transformations such as esterification, amide formation, and derivatization reactions.

Overall, pyrrole carboxylic acids and their derivatives offer a rich platform for designing molecules with tailored properties for various applications in chemistry and beyond.

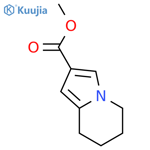

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

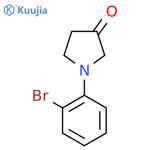

|

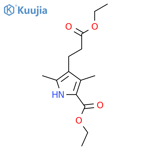

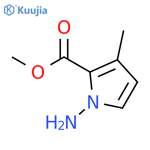

5,6,7,8-tetrahydroindolizine-1-carboxylic acid | 87281-43-4 | C10H13NO2 |

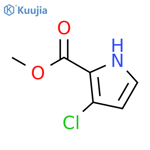

|

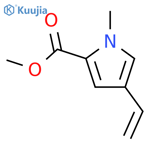

Methyl 3-chloro-1H-pyrrole-2-carboxylate | 226410-00-0 | C6H6ClNO2 |

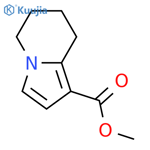

|

5,6,7,8-tetrahydro-2-Indolizinecarboxylic acid methyl ester | 87281-44-5 | C10H13NO2 |

|

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate | 54278-10-3 | C14H21NO4 |

|

methyl 4-ethenyl-1-methyl-1H-pyrrole-2-carboxylate | 119580-85-7 | C9H11NO2 |

|

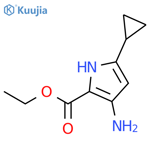

Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate | 1194374-56-5 | C10H14N2O2 |

|

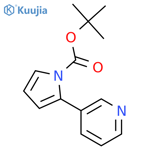

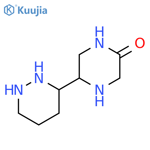

N-BOC-B-NORNICOTRYINE | 215187-35-2 | C14H16N2O2 |

|

Methyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate | 529508-55-2 | C7H10N2O2 |

|

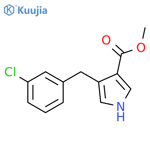

4-(3-chloro-benzyl)-1h-pyrrole-3-carboxylic acid methyl ester | 1313712-17-2 | C13H12NO2Cl |

|

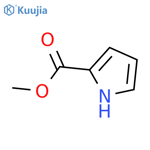

Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | C6H7NO2 |

Verwandte Literatur

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

2. Book reviews

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

Empfohlene Lieferanten

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

9-Octadecanol Cas No: 591-70-8

9-Octadecanol Cas No: 591-70-8 -

Direct Black 22 Cas No: 6473-13-8

Direct Black 22 Cas No: 6473-13-8 -